molecular formula C44H32P2 B146709 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 98327-87-8

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No. B146709
CAS RN: 98327-87-8
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
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Description

BINAP is a chiral, atropisomeric diphosphine that has garnered significant attention due to its utility in asymmetric catalysis. The molecule consists of two naphthyl rings joined at their 1,1' positions, with each naphthyl bearing a diphenylphosphino group at the 2,2' positions. This arrangement imparts axial chirality to the molecule, allowing for its use in enantioselective reactions.

Synthesis Analysis

The synthesis of BINAP and its derivatives has been explored through various methods. A novel synthesis of chiral BINAP via a nickel-catalyzed phosphine insertion has been reported, addressing the need for more practical and economical synthetic routes due to the high demand and cost of BINAP[“]. Additionally, the synthesis of a bisphosphonium salt based on BINAP has been achieved through a reaction with [Cu(OTf)2], involving C-H bond activations and intramolecular C-P bond formations[“].

Molecular Structure Analysis

The molecular structure of BINAP has been elucidated through X-ray diffraction studies. These studies have provided insights into the coordination behavior of BINAP when it forms complexes with metals. For instance, a trinuclear cluster of ruthenium-containing bridging and ortho-metalated BINAP has been characterized, revealing the first example of a μ-BINAP complex[“]. The X-ray structures of such complexes are crucial for understanding the ligand's coordination environment and its implications for catalytic activity.

Chemical Reactions Analysis

BINAP has been employed as a ligand in various metal-catalyzed reactions. It has been used in the palladium-catalyzed amination of aromatic bromides and α-arylation of ketones, with CATPHOS diphosphines derived from BINAP showing high efficiency[“]. Moreover, BINAP and its derivatives have been tested in metal-catalyzed enantioselective 1,3-dipolar cycloadditions, demonstrating high diastereo- and enantioselectivity in the synthesis of compounds such as hepatitis C inhibitors[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of BINAP are closely related to its performance in catalytic reactions. The enantioresolution of BINAP oxide into its enantiomers has been achieved using an inclusion complex with chiral BINOL, highlighting the importance of enantiomeric purity for its applications[“]. The synthesis of a sulfonated version of BINAP has enabled asymmetric hydrogenation in water, showcasing the ligand's versatility and the potential for green chemistry applications[“].

Scientific research applications

Synthesis and Catalysis

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been widely recognized since the 1980s as one of the most successful chiral ligands for catalytic asymmetric induction. However, its application was initially limited due to the scarce supply and high expense, which led to the development of novel synthesis methods for chiral BINAP (Cai et al., 1994). Recent advancements in the synthesis of metal complexes of BINAP have expanded its use in various organic syntheses, highlighting its unique reactivity and enabling its application in diverse chemical transformations (Misra et al., 2017).

Ligand Efficiency and Asymmetric Reactions

BINAP's efficiency as a ligand in asymmetric reactions has been demonstrated through its application in rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004) and in the asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993). Additionally, the enantioresolution of BINAP oxide into its enantiomers using inclusion complexes has been successfully achieved (Hatano et al., 2012).

Novel Derivatives and Catalytic Applications

Research has led to the development of novel derivatives of BINAP, such as a bisphosphonium salt, which was characterized to understand its catalytic properties (Nieto et al., 2008). The applications of BINAP in copper-catalyzed asymmetric conjugate additions have also been explored, demonstrating excellent regioselectivity and enantioselectivity in various reactions (Morin et al., 2015).

Industrial Relevance

BINAP has shown significant relevance in the industrial context, particularly in the asymmetric catalytic hydrogenation of prochiral ketones and olefins to produce industrially important compounds. New methods of synthesizing optically active BINAP and its variants have been critical in these applications (Kumobayashi et al., 2001).

Homogeneous and Heterogeneous Catalysis

The utility of BINAP in both homogeneous and heterogeneous catalysis has been a subject of interest. A homogeneous catalyst involving BINAP was covalently immobilized on an AlPO4 amorphous solid, maintaining high catalytic activity and enantioselectivity through successive reactions (Bautista et al., 2006). Additionally, dendritic ligands with BINAP at the focal point have been synthesized, showing efficiency in asymmetric hydrogenation with the added benefit of facile catalyst recycling (Deng et al., 2010).

properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913327
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS RN

76189-55-4, 98327-87-8, 76189-56-5
Record name (+)-BINAP
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Record name BINAP
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Record name Binap, (+)-
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Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Record name Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
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Record name BINAP, (+)-
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Record name BINAP, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,600
Citations
S Inoue, H Takaya, K Tani, S Otsuka… - Journal of the …, 1990 - ACS Publications
Cationic Rhcomplexes containing the 2, 2'-bis (diphenylphosphino)-1, 1'-binaphthyl (BINAP) ligand catalyze a highly enantioselective isomerization of diethylgeranylamine or-…
Number of citations: 232 pubs.acs.org
A Miyashita, H Takaya, T Souchi, R Noyori - Tetrahedron, 1984 - Elsevier
Racemic 2, 2'-bis(diphenylphosphino)-l, 1'-binaphthyl has been synthesized from 2, 2'-dihydroxy-l, l'-binaphthyl in two steps and resolved into optically pure (R)-(+) and (S) (-) …
Number of citations: 452 www.sciencedirect.com
A Miyashita, A Yasuda, H Takaya… - Journal of the …, 1980 - ACS Publications
0 The reaction was generally run with 0.5-1.0 mmol of substrate in 20-30 mL ethanol (or THF for configurationally labile Esubstrates) at room temperature for 48 h under an initial …
Number of citations: 497 pubs.acs.org
H Kunkely, V Pawlowski, A Vogler - Inorganic Chemistry Communications, 2008 - Elsevier
The preparation and the rt luminescence of the complexes [Cu(binap) 2 ] + and [Cu(binap)I] 2 with binap=2,2′-bis(diphenylphosphino)-1,1′-binaphthyl are reported. The lowest-…
Number of citations: 35 www.sciencedirect.com
K Mashima, T Nakamura, Y Matsuo, K Tani - Journal of Organometallic …, 2000 - Elsevier
We report a practical one-pot synthesis of dialkylammonium salts of anionic dinuclear ruthenium complexes having chelating diphosphine ligands, BINAPs and DPB, with formula of […
Number of citations: 51 www.sciencedirect.com
MT Ashby, J Halpern - Journal of the American Chemical Society, 1991 - ACS Publications
The rate law for the hydrogenation of a, 0-unsaturated carboxylic acids in methanol, catalyzed by bis (carboxylato)|(R)-or (5)-2, 2'-bis (diphenylphosphino)-l, l'-binaphthyl| ruthenium (II)([…
Number of citations: 198 pubs.acs.org
AJ Deeming, DM Speel, M Stchedroff - Organometallics, 1997 - ACS Publications
The cluster [Ru 3 (CO) 12 ] normally reacts readily with tertiary phosphines and diphosphines in the presence of Me 3 NO to give simple phosphine-substituted derivatives by a reaction …
Number of citations: 45 pubs.acs.org
K Mashima, K Kusano, T Ohta, R Noyori… - Journal of the Chemical …, 1989 - pubs.rsc.org
Synthesis of New Cationic BINAP-Ruthenium(i1) Complexes and their Use in Asymmetric Hydrogenation [BINAP = 2,2’-bis(dipheny1ph Page 1 1208 J. CHEM. SOC., CHEM. COMMUN.…
Number of citations: 141 pubs.rsc.org
H Kunkely, A Vogler - Inorganic Chemistry Communications, 1999 - Elsevier
The longest-wavelength absorption of Re(binap)(CO) 3 Cl (binap=2,2′-bis-(diphenyl-phosphino)-1,1′-binaphthyl) in ethanol at λ max =338 nm is assigned to a metal-to-ligand charge …
Number of citations: 24 www.sciencedirect.com
T Ikariya, Y Ishii, H Kawano, T Arai, M Saburi… - Journal of the …, 1985 - pubs.rsc.org
Reactions of [RuCl2(COD)]n(COD = cyclo-octa-1,5-diene) with the chiral bidentate phosphine ligands 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, BINAP, and 2,2′-bis(di-p-…
Number of citations: 153 pubs.rsc.org

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